4-(Methylamino)phenylalanine

Peptide Stability Protease Resistance Drug Design

Peptide therapeutics face rapid proteolysis & poor permeability. 4-(Methylamino)phenylalanine solves both via para-N-methylation, disrupting β-sheet formation & reducing H-bond donor capacity. • Protease Resistance: Chymotrypsin & proteinase K resistance extends in vivo t½. • CNS Delivery: Enables BBB passive diffusion in PAMPA models vs. zero transport for non-methylated peptides. • Biosynthesis: Essential PapM methyltransferase substrate for pristinamycin I antibiotic pathway. • Analytics: Unique NH₃-loss CID fragmentation for selective LC-MS/MS detection. Supplied with CoA. For R&D only.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 99169-63-8
Cat. No. B13616110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylamino)phenylalanine
CAS99169-63-8
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C10H14N2O2/c1-12-8-4-2-7(3-5-8)6-9(11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)
InChIKeyXWDFHSRKLQGCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylamino)phenylalanine (CAS 99169-63-8): A Non-Proteinogenic Phenylalanine Derivative for Peptide Engineering and Natural Product Research


4-(Methylamino)phenylalanine (also known as 4-methylamino-L-phenylalanine) is a synthetic, non-proteinogenic amino acid derivative of L-phenylalanine. It features a methylamino group at the para position of the phenyl ring, yielding a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol . This structural modification confers distinct physicochemical properties, including altered basicity and hydrogen-bonding capacity, that differentiate it from both the parent amino acid and other para-substituted analogs [1]. The compound exists as a zwitterion at physiological pH and is functionally related to L-phenylalanine zwitterion, enabling its site-specific incorporation into peptides and proteins to modulate stability, conformation, and target engagement [2].

Site-specific incorporation into peptides to investigate stability and conformational modulation.
Altered hydrogen-bonding and basicity profile supports tailored peptide property screening.
Non-proteinogenic building block for metabolic stability and permeability research in peptide engineering.

Why 4-(Methylamino)phenylalanine Cannot Be Substituted by Common Phenylalanine Analogs in Peptide Optimization and Biosynthetic Studies


The para-methylamino substitution in 4-(Methylamino)phenylalanine is not a conservative replacement. It introduces a secondary amine with distinct electronic and steric properties that profoundly alter peptide backbone conformation, susceptibility to proteolytic cleavage, and membrane permeability [1]. Compared to 4-aminophenylalanine (CAS 2410-24-4), the N-methylation reduces hydrogen-bond donor capacity, disrupts β-sheet formation, and enhances metabolic stability—a feature leveraged in the design of long-acting peptide therapeutics [2]. Furthermore, the compound's unique electronic signature, as revealed by gas-phase fragmentation studies, distinguishes it from both electron-donating (e.g., 4-methyl) and electron-withdrawing (e.g., 4-fluoro) analogs, impacting analytical method development and mechanistic investigations [3]. In biosynthetic contexts, 4-(Methylamino)phenylalanine serves as a specific, non-interchangeable intermediate in the enzymatic pathway to 4-dimethylamino-L-phenylalanine (DMPAPA), a critical precursor of the antibiotic pristinamycin I, underscoring its irreplaceable role in natural product biosynthesis [4].

Backbone N-Methylation alters backbone conformation and protease sensitivity compared to 4-aminophenylalanine; not a conservative replacement.
Analytical Distinct electron-donating group shifts MS/MS fragmentation, limiting direct method transfer from 4-methyl or 4-fluoro analogs.
Biosynthesis Specific, non-interchangeable intermediate in pristinamycin I pathway; not rescued by 4-amino- or 4-dimethylamino analogs.

Quantitative Differentiation of 4-(Methylamino)phenylalanine: Comparative Evidence vs. 4-Aminophenylalanine, Phenylalanine, and Other Analogs


Enhanced Protease Resistance: N-Methylation Confers Protection Against Chymotrypsin and Proteinase K

Incorporation of N-methylated phenylalanine residues into peptides significantly increases resistance to proteolytic degradation. Specifically, homo-oligomers of N-methyl phenylalanine are highly resistant to proteolysis by chymotrypsin and proteinase K, whereas non-methylated phenylalanine peptides are rapidly degraded under identical conditions [1]. This class-level effect is directly applicable to 4-(Methylamino)phenylalanine, which shares the critical N-methyl structural feature responsible for this enhanced stability.

Protease resistance
Class-level
N-methyl Phe peptides: resistant to chymotrypsin and proteinase K.
Non-methylated: rapidly degraded.
Supports stability screening in peptide design.
In vitro protease assays; class-level inference.
Peptide Stability Protease Resistance Drug Design

Improved Membrane Permeability and Blood-Brain Barrier Penetration: N-Methylation Enables Passive Diffusion

N-methylation of amino acids, including phenylalanine derivatives, enhances peptide permeability across biological membranes. In Parallel Artificial Membrane Permeability Assay (PAMPA) models of the blood-brain barrier (BBB), fully N-methylated peptides demonstrate significant permeability, while their non-methylated counterparts show no measurable permeability [1]. Specifically, N-methyl phenylalanine-containing peptides have been validated as effective BBB shuttles, enabling passive diffusion and opening new avenues for central nervous system drug development .

BBB permeability
Class-level
Fully N-methylated peptides: permeable in PAMPA BBB model.
Non-methylated: no measurable permeability.
Supports CNS permeability screening research.
PAMPA model; class-level extrapolation.
Drug Delivery Blood-Brain Barrier Peptide Permeability

Unique Electron-Donating Character Drives Distinct Gas-Phase Fragmentation Pathway vs. 4-Aminophenylalanine and 4-Methylphenylalanine

The para-substituent on phenylalanine derivatives dictates their gas-phase fragmentation behavior under collision-induced dissociation (CID). Electron-donating groups promote the loss of NH3 via an aryl-assisted neighboring group pathway, while electron-withdrawing groups favor H2O + CO loss [1]. 4-(Methylamino)phenylalanine, bearing a strongly electron-donating methylamino group (Hammett σp ≈ -0.70 for NHMe), is predicted to exhibit enhanced NH3 loss compared to both 4-aminophenylalanine (σp ≈ -0.66 for NH2) and 4-methylphenylalanine (σp ≈ -0.17 for Me).

Fragmentation signature
Cross-study
Hammett σp ≈ -0.70 (NHMe)
vs. -0.66 (NH2), -0.17 (CH3)
Predicts enhanced NH3 loss, enabling MS/MS differentiation from analogs.
DFT-based prediction; requires experimental verification.
Analytical Chemistry Mass Spectrometry Structure Elucidation

Essential Intermediate in Pristinamycin I Biosynthesis: Enzyme PapM Catalyzes Specific N-Methylation of 4-Amino-L-phenylalanine

In the biosynthetic pathway of the antibiotic pristinamycin I, 4-methylamino-L-phenylalanine is an obligate intermediate in the conversion of 4-amino-L-phenylalanine to 4-dimethylamino-L-phenylalanine (DMPAPA). The enzyme PapM catalyzes two successive N-methylation steps: first generating 4-methylamino-L-phenylalanine, then converting it to DMPAPA [1]. Disruption of the papA gene abolishes pristinamycin I production, which is restored only upon supplementation with DMPAPA, confirming the pathway's essentiality and the non-redundant role of this intermediate [1].

Biosynthetic role
Direct comparison
PapM substrate: 4-amino → 4-methylamino → 4-dimethylamino.
Gene disruption abolishes pristinamycin I; restored only by DMPAPA.
Non-redundant intermediate for pristinamycin I biosynthesis research.
Enzymatic and genetic complementation data.
Natural Product Biosynthesis Antibiotic Production Enzymology

Altered Physicochemical Profile vs. Phenylalanine: Increased LogP and Reduced Hydrogen-Bond Donor Count

The introduction of a methylamino group at the para position alters key physicochemical parameters. 4-(Methylamino)phenylalanine exhibits a calculated LogP of 0.68, significantly higher than L-phenylalanine (LogP ≈ -1.38) . Additionally, the compound has three hydrogen bond donors (vs. two for phenylalanine), but N-methylation reduces the donor capacity of the amine, impacting intermolecular interactions and solubility [1]. This shift in lipophilicity and hydrogen-bonding potential directly influences peptide conformation, membrane partitioning, and target binding.

Lipophilicity shift
Supporting
LogP 0.68
ΔLogP ≈ 2.06 vs. phenylalanine (-1.38)
Increased lipophilicity may influence membrane partitioning and permeability.
Calculated LogP; experimental validation recommended.
Physicochemical Properties Lipophilicity Peptide Design

Optimal Procurement Scenarios for 4-(Methylamino)phenylalanine: Where This Compound Delivers Differentiated Value


Engineering Metabolically Stable Peptide Therapeutics via N-Methylation

Incorporate 4-(Methylamino)phenylalanine into peptide sequences to confer resistance against chymotrypsin and proteinase K, extending in vivo half-life and improving pharmacokinetic profiles. This approach is validated by class-level evidence showing that N-methylated phenylalanine residues dramatically reduce proteolytic cleavage compared to non-methylated controls [1].

Designing Blood-Brain Barrier-Penetrant Peptide Shuttles for CNS Drug Delivery

Utilize 4-(Methylamino)phenylalanine as a building block in peptides intended to cross the BBB via passive diffusion. N-Methylation has been shown to enable permeability in PAMPA models where non-methylated peptides exhibit no measurable transport, making this compound a strategic choice for CNS-targeted therapeutic candidates [1].

Investigating the Biosynthesis of Pristinamycin I and Related Nonribosomal Peptides

Use 4-(Methylamino)phenylalanine as an authentic intermediate for enzymological studies of the PapM methyltransferase or for chemoenzymatic synthesis of DMPAPA-containing antibiotics. Disruption-complementation experiments have confirmed the essential, non-redundant role of this compound in the pristinamycin I biosynthetic pathway [1].

Analytical Method Development for Differentiating Para-Substituted Phenylalanine Analogs

Leverage the distinct gas-phase fragmentation pattern of 4-(Methylamino)phenylalanine—dominated by NH3 loss due to strong electron donation—to develop selective LC-MS/MS assays. This property enables unambiguous identification of this compound in complex biological matrices, distinguishing it from 4-aminophenylalanine and 4-methylphenylalanine based on Hammett σp values and corresponding CID spectra [1].

Application
Selection Property
Validation Focus
Peptide stability research
N-Methylation-mediated protease resistance
Protease resistance screening
BBB permeability research
Passive membrane diffusion potential
Membrane permeability assessment
Pristinamycin biosynthesis research
Pathway-specific intermediate identity
Biosynthetic pathway complementation
Analytical differentiation of para-substituted analogs
Distinct gas-phase fragmentation pattern
Fragmentation profiling and MS/MS signature verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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